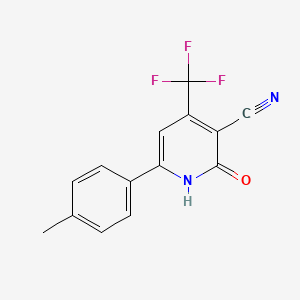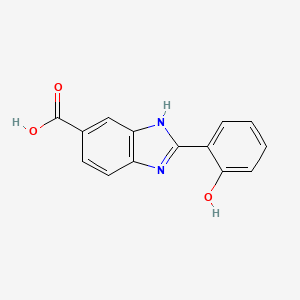
Phenprocoumon Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenprocoumon Glucuronide is a metabolite of phenprocoumon, a long-acting oral anticoagulant used for the prevention and treatment of thromboembolic disorders. Phenprocoumon itself is a coumarin derivative that acts as a vitamin K antagonist, inhibiting the synthesis of coagulation factors II, VII, IX, and X . This compound is formed through the glucuronidation process, where phenprocoumon is conjugated with glucuronic acid, making it more water-soluble and easier to excrete from the body .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenprocoumon Glucuronide involves the enzymatic reaction of phenprocoumon with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The reaction conditions include an aqueous environment with a suitable pH and temperature to facilitate the enzymatic activity .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of phenprocoumon from biological samples, followed by its enzymatic conversion to this compound using UGT enzymes. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
化学反应分析
Types of Reactions
Phenprocoumon Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break down the glucuronide conjugate back into phenprocoumon and glucuronic acid. Conjugation reactions involve the addition of other molecules to the glucuronide moiety, further increasing its solubility .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Conjugation: Enzymatic conditions with UGT enzymes facilitate the conjugation of phenprocoumon with glucuronic acid.
Major Products Formed
Hydrolysis: Phenprocoumon and glucuronic acid.
Conjugation: Various glucuronide conjugates depending on the specific enzyme and substrate involved.
科学研究应用
Phenprocoumon Glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Helps in understanding the metabolism and excretion of phenprocoumon in biological systems.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of phenprocoumon, aiding in the development of better anticoagulant therapies.
Industry: Used in the quality control and testing of phenprocoumon formulations to ensure their safety and efficacy
作用机制
Phenprocoumon Glucuronide itself does not have a direct mechanism of action as it is a metabolite. its formation and excretion are crucial for the regulation of phenprocoumon levels in the body. Phenprocoumon inhibits vitamin K reductase, leading to a depletion of the reduced form of vitamin K (vitamin KH2). This inhibition prevents the gamma-carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, thereby limiting the activation of coagulation factors .
相似化合物的比较
Phenprocoumon Glucuronide can be compared with other glucuronide conjugates of anticoagulants such as:
Warfarin Glucuronide: Similar in function as a metabolite of warfarin, another vitamin K antagonist.
Acenocoumarol Glucuronide: A metabolite of acenocoumarol, which also acts as a vitamin K antagonist.
Ximelagatran Glucuronide: A metabolite of ximelagatran, an oral thrombin inhibitor .
This compound is unique due to its specific formation from phenprocoumon and its role in the metabolism and excretion of this particular anticoagulant. Its study provides valuable insights into the pharmacokinetics and pharmacodynamics of phenprocoumon, aiding in the optimization of anticoagulant therapies .
属性
CAS 编号 |
60002-13-3 |
|---|---|
分子式 |
C₂₄H₂₄O₉ |
分子量 |
470.47 |
同义词 |
2-Oxo-3-(1-phenylpropyl)-2H-1-benzopyran-4-yl-β-D-glucopyranosiduronic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)

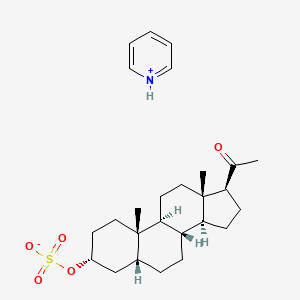
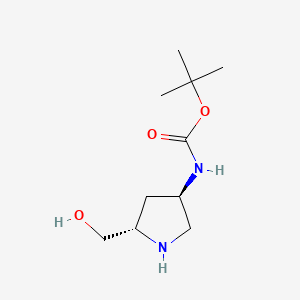
![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)
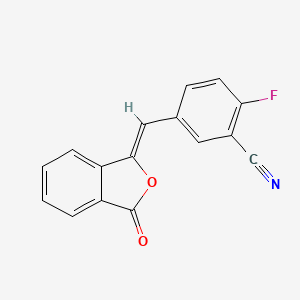
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B1146004.png)

